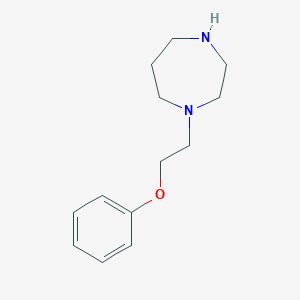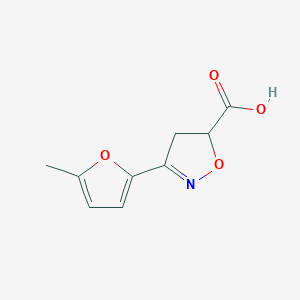
5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, otherwise known as CTC, is a chemical compound found in a variety of products, including pharmaceuticals, cosmetics, and food additives. CTC is a heterocyclic compound composed of a pyrazole ring and a carbaldehyde group. It has a wide range of applications in the scientific research field, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Medicinal Applications
Quinoxaline Derivatives : Quinoxalines and their analogs, including pyrazole derivatives, have been investigated for their antitumoral properties and as catalyst ligands in organic synthesis. These compounds are formed through condensation reactions involving diketones and diamines, showcasing their versatility in organic synthesis (Aastha Pareek and Dharma Kishor, 2015).
Trifluoromethylpyrazoles : These compounds have garnered attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group on the pyrazole nucleus significantly affects the activity profile, highlighting the importance of trifluoromethylpyrazoles in medicinal chemistry (Kamalneet Kaur, Vinod Kumar, G. Gupta, 2015).
Environmental Science and Pollution
- Chlorophenols : These compounds, related to chlorophenyl groups, are precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. Studies have explored their concentrations and correlations with other pollutants in environmental samples, contributing to understanding pollution sources and pathways (Yaqi Peng et al., 2016).
Synthesis and Application of Heterocycles
- Isoxazolone Derivatives : The synthesis and evaluation of these compounds for their antioxidant properties demonstrate the broad applicability of heterocyclic compounds in creating biologically active molecules. This research contributes to the development of new synthetic methods and the discovery of potential therapeutic agents (Rima Laroum et al., 2019).
Propiedades
IUPAC Name |
5-chloro-1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-6-2-1-3-7(4-6)18-10(13)8(5-19)9(17-18)11(14,15)16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLVMFPDCUDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














